Kinase vs. Inflammasome Target Engagement Inferred from Patent Activity
The target compound represents a chemotype that sits at the intersection of kinase and inflammasome inhibition, a duality not shared by simpler analogs. U.S. Patent Application 18574530 broadly claims pyridazine-pyrrolidine compounds as NLRP3 modulators [1]. In contrast, US20240083900 specifically exemplifies a compound with the identical pyrrolidine-pyridazin-3-yloxy core as a potent BTK inhibitor with an IC50 of 1 nM [2]. This bifurcation suggests that the unsubstituted (E)-cinnamamide tail of CAS 2035023-22-2 may provide a balanced, multi-target profile distinct from analogs optimized solely for NLRP3 or BTK.
| Evidence Dimension | Target engagement profile inferred from patent examples |
|---|---|
| Target Compound Data | Disclosed in both NLRP3 modulator and kinase inhibitor patents (exact target engagement data not publicly available) |
| Comparator Or Baseline | U.S. Patent 18574530 analogs vs. US20240083900 Example 99 (BTK IC50 = 1 nM) |
| Quantified Difference | Qualitative target class shift: NLRP3 vs. BTK inhibition depending on structural context |
| Conditions | Patent-sourced biological data; no direct head-to-head assay for this specific CAS entry |
Why This Matters
Procurement of the exact compound is essential for researchers exploring dual NLRP3/kinase inhibition hypotheses, as generic substitution may inadvertently select for a single-target optimized compound.
- [1] Zomagen Biosciences Ltd. (2024). NLRP3 Modulators. U.S. Patent Application No. 18574530, filed June 28, 2022, published October 3, 2024. View Source
- [2] BindingDB. (2024). Monomer ID 658441, Ligand US20240083900, Example 99. 100. Tyrosine-protein kinase BTK IC50: 1 nM. University of California, San Diego. View Source
